1,1-Dibromotetrafluoroethane
Overview
Description
1,1-Dibromotetrafluoroethane, also known under codenames R-114B2 and Halon 2402, is a colorless liquid with a boiling point of 47.2 °C . It is occasionally used in fire suppression systems .
Molecular Structure Analysis
The molecular formula of 1,1-Dibromotetrafluoroethane is C2Br2F4 . The structure is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 7 bonds, including 7 non-H bonds .
Chemical Reactions Analysis
1,1-Dibromotetrafluoroethane is chemically inert in many situations, but it can react violently with strong reducing agents such as the very active metals and the active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .
Physical And Chemical Properties Analysis
1,1-Dibromotetrafluoroethane has a density of 2.4±0.1 g/cm3, a boiling point of 49.8±8.0 °C at 760 mmHg, and a vapour pressure of 308.0±0.1 mmHg at 25°C . It is chemically inert in many situations .
Scientific Research Applications
Addition Reactions
1,1-Dibromotetrafluoroethane has been found to participate in simple addition reactions with ethylene, propene, and 2-methylpropene. This reaction occurs in the presence of di-t-butyl peroxide, forming adducts whose structures have been elucidated through spectroscopic methods (Piccardi, Modena, & Santoro, 1972).
Molecular Structure and Conformation
The molecular structures and conformational compositions of 1,2-dibromotetrafluoroethane have been extensively studied. Investigations using electron diffraction at varying temperatures have revealed a mixture of anti and gauche rotamers, with the former being more stable. The distances and angles of these rotamers have been quantified (Thomassen, Samdal, & Hedberg, 1992).
Redox Reactions
1,1-Dibromotetrafluoroethane has been utilized in redox reactions with various terminal alkynes in DMF, using a redox system. The reaction produces 1:1 adducts that are reductively debrominated under the conditions, yielding products in excellent yields (Hu, Qiu, & Qing, 1991).
Fluoroalkylation
In the presence of sulfur dioxide and pyridines, 1,1-Dibromotetrafluoroethane reacts with thiophenols in DMF, leading to fluoroalkylated thioethers under mild conditions. The influence of thiophenol reactant structure and medium basicity on this reaction has been investigated (Koshechko et al., 2007).
Spectroscopic Analysis
The infrared and Raman spectra of 1,1-Dibromotetrafluoroethane have been recorded in various states (vapour, liquid, and solid). These spectra have provided insights into the trans and gauche isomers of this compound, contributing significantly to understanding its force field (Shurvell et al., 1976).
Radiation-Initiated Telomerization
Studies have shown that 1,1-Dibromotetrafluoroethane is effective in the radiation telomerization of tetrafluoroethylene. This process is efficient in the perfluorinated solvent, requiring small doses of γ-radiation for the complete conversion of the monomer. The resulting telomers have high thermal stability and have been analyzed by IR spectroscopy, thermogravimetry, and elemental analysis (Kichigina et al., 2012).
Safety And Hazards
1,1-Dibromotetrafluoroethane is hazardous to the ozone layer (Category 1), H420 . It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It can react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature . It is recommended to avoid prolonged exposure, use caution when handling, and avoid breathing dust or vapor .
properties
IUPAC Name |
1,1-dibromo-1,2,2,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGADZLAECENGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F4 | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865366 | |
Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
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Molecular Weight |
259.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromotetrafluoroethane is a liquid. (NTP, 1992) | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/16320 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
117.1 °F at 760 mmHg (NTP, 1992) | |
Record name | DIBROMOTETRAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16320 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
2.18 at 70 °F (NTP, 1992) - Denser than water; will sink | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1,1-Dibromotetrafluoroethane | |
CAS RN |
124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7 | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | 1,1-Dibromotetrafluoroethane | |
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Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | 1,1-dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | Dibromotetrafluoroethane | |
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Record name | 1,1-DIBROMOTETRAFLUOROETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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